molecular formula C10H14BrNO2S2 B2624052 4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]thiophene-2-carboxamide CAS No. 2320855-05-6

4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]thiophene-2-carboxamide

Cat. No.: B2624052
CAS No.: 2320855-05-6
M. Wt: 324.25
InChI Key: HQNYOKWRICQNDO-UHFFFAOYSA-N
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Description

4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the bromine and hydroxy groups, resulting in different chemical properties.

    4-bromo-N-[2-hydroxybutyl]thiophene-2-carboxamide: Similar structure but without the methylsulfanyl group.

    N-[2-hydroxy-4-(methylsulfanyl)butyl]thiophene-2-carboxamide: Similar structure but without the bromine atom.

Uniqueness

4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]thiophene-2-carboxamide is unique due to the presence of both bromine and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-4-methylsulfanylbutyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S2/c1-15-3-2-8(13)5-12-10(14)9-4-7(11)6-16-9/h4,6,8,13H,2-3,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNYOKWRICQNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1=CC(=CS1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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